2'-Benzyloxyacetophenone
Overview
Description
Synthesis Analysis
The synthesis of 2'-benzyloxyacetophenone has been enhanced by microwave irradiated solid–liquid phase transfer catalysis (MISL-PTC), utilizing low power microwave irradiation for the selective O-alkylation of sodium salt of o-hydroxyacetophenone (OHAP) with benzyl chloride. This method, facilitated by the use of tetra-n-butylammonium bromide as a catalyst, significantly improves the reaction rates, demonstrating a 100% selectivity at 80°C and offering advantages over traditional liquid–liquid phase transfer catalysis by eliminating by-product formation and reducing reaction time (Yadav & Bisht, 2004).
Molecular Structure Analysis
The molecular structure of 2'-benzyloxyacetophenone and related compounds has been elucidated through various analytical techniques. For instance, compounds synthesized through general and convenient methods have been structurally characterized by single-crystal X-ray analysis, revealing planar molecular structures packed in a herringbone arrangement. Such detailed structural analysis provides a foundation for understanding the physicochemical properties of these compounds (Takimiya et al., 2005).
Chemical Reactions and Properties
2'-Benzyloxyacetophenone undergoes various chemical reactions, including palladium-catalyzed α-arylation-oxidation with aryl bromides, leading to the synthesis of unsymmetrical benzils. This process illustrates the compound's reactivity and its potential for generating diverse chemical structures. The proposed mechanism suggests a tandem palladium-catalyzed α-arylation and oxidation, highlighting the dual role of aryl bromides as both arylating agents and mild oxidants (Matsuda & Oyama, 2020).
Physical Properties Analysis
The physical properties of 2'-benzyloxyacetophenone derivatives, such as their vibrational, NMR, and quantum chemical attributes, have been extensively studied. For example, the stable geometry, structural parameters, and thermodynamic properties of these compounds have been determined through DFT/B3LYP methods, providing insights into their behavior and reactivity at the molecular level. Such studies are crucial for designing compounds with desired physical and chemical properties (Arjunan et al., 2014).
Chemical Properties Analysis
The chemical properties of 2'-benzyloxyacetophenone, including its reactivity towards various nucleophiles and its role in synthetic chemistry, have been a subject of research. For instance, studies have explored its reactivity in continuous flow reaction systems for synthesizing trichloroacetophenone derivatives, demonstrating its utility in efficient and rapid chemical synthesis (Ko et al., 2018).
Scientific Research Applications
-
Application in Organic Chemistry
- Summary of the Application : 2’-Benzyloxyacetophenone is used in the α-bromination reaction of carbonyl compounds, which is a significant topic in the field of organic chemistry .
- Methods of Application : The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent, with a focus on exploring the effects of reaction time, reaction temperature, and dosage of the brominating agent .
- Results or Outcomes : The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .
-
Application in Pharmaceutical Research
- Summary of the Application : α-Brominated products derived from bromoacetophenone are significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals .
- Methods of Application : The specific methods of application in this field would depend on the particular pharmaceutical compound being synthesized. Unfortunately, the source does not provide detailed procedures for this application .
- Results or Outcomes : The outcomes of these applications would also depend on the specific pharmaceutical compound being synthesized .
- Application in Microwave-Irradiated Organic Synthesis
- Summary of the Application : 2’-Benzyloxyacetophenone could potentially be used in microwave-irradiated organic synthesis . Microwave irradiation is a very efficient way to accelerate the course of many organic reactions, producing high yields and higher selectivity, lower quantities of side products and, consequently, easier work-up and purification of the products .
- Methods of Application : The specific methods of application in this field would depend on the particular organic reaction being carried out. Unfortunately, the source does not provide detailed procedures for this application .
- Results or Outcomes : The outcomes of these applications would also depend on the specific organic reaction being carried out .
- General Use in Organic Synthesis
- Summary of the Application : 2’-Benzyloxyacetophenone is a chemical compound that can be used in various organic synthesis processes .
- Methods of Application : The specific methods of application in this field would depend on the particular organic synthesis process being carried out. Unfortunately, the sources do not provide detailed procedures for this application .
- Results or Outcomes : The outcomes of these applications would also depend on the specific organic synthesis process being carried out .
properties
IUPAC Name |
1-(2-phenylmethoxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-12(16)14-9-5-6-10-15(14)17-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJABPUSDYOXUKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334376 | |
Record name | 2'-Benzyloxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Benzyloxyacetophenone | |
CAS RN |
31165-67-0 | |
Record name | 2'-Benzyloxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[2-(benzyloxy)phenyl]ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.